2alpha-Benzylcyclopropane-1beta-carboxylic acid ethyl ester
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Description
“2alpha-Benzylcyclopropane-1beta-carboxylic acid ethyl ester” is a type of ester. Esters are organic compounds that are derived from carboxylic acids and alcohols . They are characterized by a carbonyl group (C=O) and an ether group (R-O-R’) . In this case, the carboxylic acid part is “2alpha-Benzylcyclopropane-1beta-carboxylic acid” and the alcohol part is "ethyl" .
Synthesis Analysis
The synthesis of esters like “2alpha-Benzylcyclopropane-1beta-carboxylic acid ethyl ester” typically involves the reaction between a carboxylic acid and an alcohol . This reaction, known as esterification, is often catalyzed by an acid . The specific synthesis process for this compound is not detailed in the search results.Chemical Reactions Analysis
Esters, including “2alpha-Benzylcyclopropane-1beta-carboxylic acid ethyl ester”, can undergo a variety of chemical reactions. For instance, they can be hydrolyzed back into a carboxylic acid and an alcohol under acidic or basic conditions . They can also react with Grignard reagents . The specific reactions that this compound can undergo are not detailed in the search results.Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding, so they have lower boiling points than their carboxylic acid and alcohol counterparts . They can engage in hydrogen bonding with water molecules, so esters of low molar mass are somewhat soluble in water . The specific physical and chemical properties of “2alpha-Benzylcyclopropane-1beta-carboxylic acid ethyl ester” are not provided in the search results.Scientific Research Applications
Biocatalysis and Asymmetric Synthesis
The compound serves as a chiral intermediate in the synthesis of potent hepatitis C virus (HCV) NS3/4A protease inhibitors. Biocatalytic asymmetric synthesis of (1R,2S)-N-Boc-vinyl-ACCA ethyl ester (vinyl-ACCA) has been achieved using a newly isolated Sphingomonas aquatilis strain. This strain demonstrates high enantioselectivity, making it valuable for industry applications .
Cooling Agents and Menthol Derivatives
Ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate can be transformed into menthol derivatives. For instance, it can react with amines to yield menthol glycinate, which has potential as a cooling agent . The cooling sensation associated with menthol is widely used in personal care products, pharmaceuticals, and food additives.
Pharmaceutical Research
Given its unique structure, this compound may find applications in drug development. Researchers have explored its role as a pharmacophoric unit in HCV protease inhibitors. Understanding its interactions with biological targets could lead to novel drug candidates .
Cellulose Dissolution
Ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate has been investigated for its ability to dissolve cellulose. Interestingly, it was only effective when paired with the 1-ethyl-3-methylimidazolium (EMIM) cation. This finding has implications for sustainable materials and green solvents .
Enantioselective Hydrolysis
The compound has been studied for its enantioselective hydrolysis capabilities. Notably, (1R,2S)-1-amino-vinyl-ACCA ethyl ester hydrochloride showed remarkable enantioselectivity (99.6% ee, E > 200). Such selectivity is crucial in asymmetric synthesis and pharmaceutical applications .
properties
IUPAC Name |
ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-15-13(14)12-9-11(12)8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOACXUOASKUNMQ-VXGBXAGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27278-76-8 |
Source
|
Record name | rac-ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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